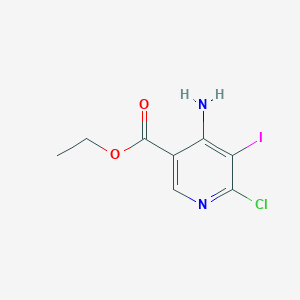

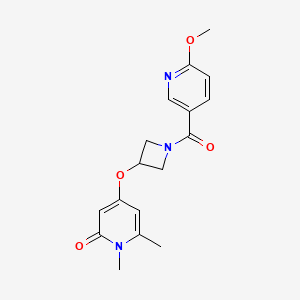

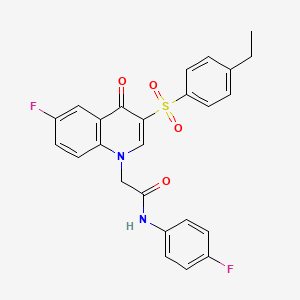

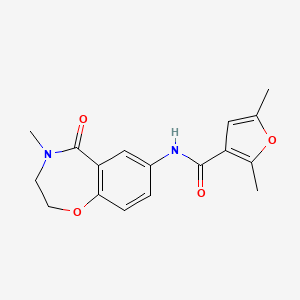

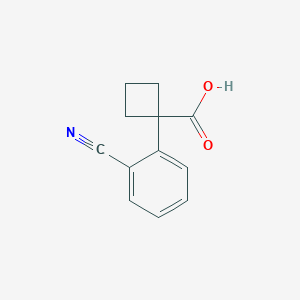

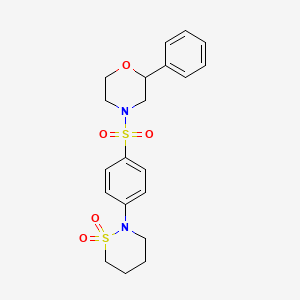

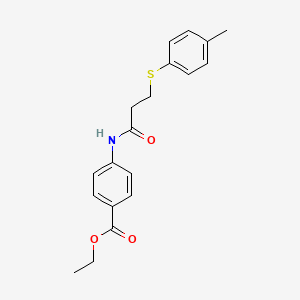

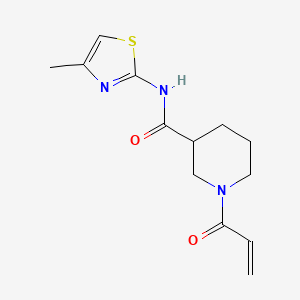

![molecular formula C19H19N3O4 B3011622 N-(4-methoxyphenethyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide CAS No. 1105251-01-1](/img/structure/B3011622.png)

N-(4-methoxyphenethyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N-(4-methoxyphenethyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide is a synthetic molecule that has been explored for its potential in medical applications, particularly in the field of cancer treatment and as an antagonist for adenosine A3 receptors. The methoxyphenyl group is a common feature in this class of compounds, which has been shown to influence biological activity.

Synthesis Analysis

The synthesis of related compounds involves a linear synthesis approach, where novel 2-chloro N-aryl substituted acetamide derivatives are created. These derivatives include a 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol moiety. The process is characterized by various spectroscopic techniques such as LCMS, IR, 1H, and 13C spectroscopies, along with elemental analysis to confirm the structure of the synthesized compounds .

Molecular Structure Analysis

The molecular structure of compounds similar to N-(4-methoxyphenethyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide features a pyrimidinyl acetamide scaffold, which is crucial for their biological activity. The presence of methoxyphenyl groups and their substitution patterns significantly affect the potency and selectivity of these compounds, particularly in their interaction with adenosine receptors .

Chemical Reactions Analysis

The chemical reactivity of these compounds is largely determined by their functional groups. The acetamide moiety, in particular, plays a vital role in the biological activity of these molecules. The substitution of the methoxyphenyl group on the pyrimidinyl acetamide scaffold has been shown to modulate the antagonistic profile against the A3 adenosine receptor, indicating that specific chemical modifications can enhance selectivity and potency .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by their molecular structure, which includes aromatic rings, heterocycles, and amide linkages. These features contribute to the solubility, stability, and overall reactivity of the compounds. The methoxy groups may influence the lipophilicity of the molecules, which in turn can affect their pharmacokinetic properties and their ability to cross biological membranes .

Relevant Case Studies

In vitro studies have been conducted to evaluate the anticancer properties of related compounds. For instance, one study reported the cytotoxicity of novel acetamide derivatives on PANC-1, HepG2, and MCF7 cell lines, with certain compounds showing high cytotoxicity and low IC50 values, indicating their potential as anticancer agents . Another study focused on the antagonistic activity against the A3 adenosine receptor, with some ligands exhibiting excellent potency and selectivity, which could be beneficial in therapeutic applications where modulation of adenosine receptor activity is desired .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Studies have synthesized and evaluated derivatives of pyrido[1,2-a]pyrimidines for anticancer activity. For example, compounds similar to the queried chemical structure have shown significant anticancer activity both in vitro and in vivo, highlighting the potential of these compounds as therapeutic agents against various types of cancer (Su et al., 1986).

Antimicrobial and Antifungal Agents

Several studies have focused on the synthesis of novel compounds with antimicrobial and antifungal properties. For instance, novel derivatives have been synthesized and found to possess high inhibitory activity against cyclooxygenase-1/2, demonstrating analgesic and anti-inflammatory activities, which could be beneficial in treating various inflammatory conditions (Abu‐Hashem et al., 2020). Another study explored the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings, showing good antibacterial and antifungal activities comparable to known drugs (Hossan et al., 2012).

Neuroprotective and Anticonvulsant Effects

Research into the derivatives of pyrimidines also includes the evaluation of their neuroprotective and anticonvulsant effects. Some compounds have been designed and tested for their potential in treating neurological conditions, indicating the versatility of pyrimidinone-based structures in developing therapeutic agents for a broad range of applications (Severina et al., 2020).

Inhibition of Organophosphorus Inhibited Acetylcholinesterase

Compounds with structures similar to N-(4-methoxyphenethyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide have been evaluated for their efficacy in reactivating acetylcholinesterase inhibited by organophosphorus compounds, indicating potential applications in treating poisoning from nerve agents (Karade et al., 2014).

Eigenschaften

IUPAC Name |

N-[2-(4-methoxyphenyl)ethyl]-2-(4-oxopyrido[1,2-a]pyrimidin-2-yl)oxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4/c1-25-15-7-5-14(6-8-15)9-10-20-17(23)13-26-18-12-19(24)22-11-3-2-4-16(22)21-18/h2-8,11-12H,9-10,13H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJFXAZFYSABKGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)COC2=CC(=O)N3C=CC=CC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxyphenethyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3011544.png)

![3-Bromo-6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B3011552.png)

![5-chloro-N-(4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)pyrimidine-4-carboxamide](/img/structure/B3011559.png)

![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B3011561.png)